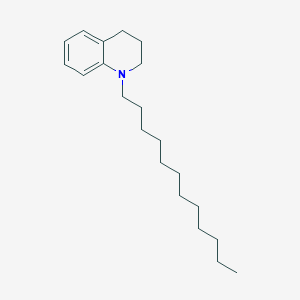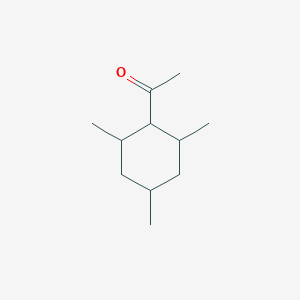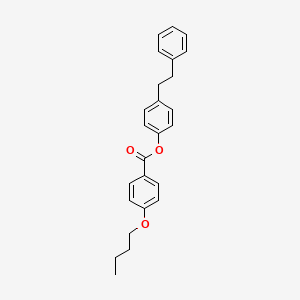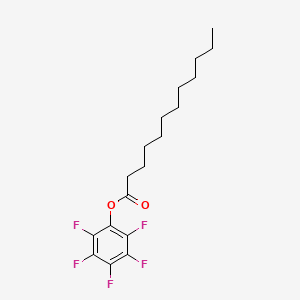![molecular formula C10H12N2O2 B14317241 N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide CAS No. 113674-96-7](/img/structure/B14317241.png)
N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide is a chemical compound that belongs to the class of formohydrazides These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various bioactive molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide typically involves the reaction of 4-methoxyacetophenone with formohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The general reaction scheme is as follows:
Step 1: Dissolve 4-methoxyacetophenone in ethanol.
Step 2: Add formohydrazide to the solution.
Step 3: Add a few drops of hydrochloric acid as a catalyst.
Step 4: Reflux the mixture for several hours.
Step 5: Cool the reaction mixture and filter the precipitate.
Step 6: Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
Industrial production of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other bioactive molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects. The methoxy group enhances its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(4-Methoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide
- N’-[1-(4-Methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
- N’-[1-(4-Methoxyphenyl)ethylidene]-4-chlorobenzenesulfonohydrazide
Uniqueness
N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
113674-96-7 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
N-[1-(4-methoxyphenyl)ethylideneamino]formamide |
InChI |
InChI=1S/C10H12N2O2/c1-8(12-11-7-13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,11,13) |
InChI-Schlüssel |
NBCVQZNXWVDBEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


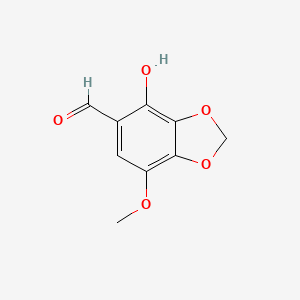
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
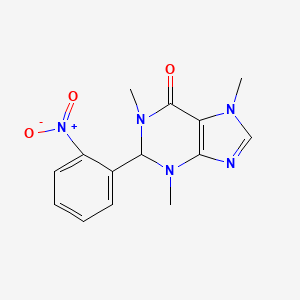
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
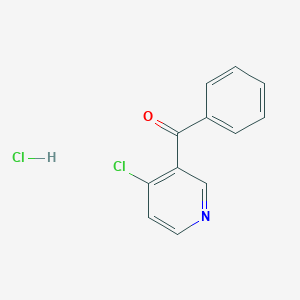
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
